1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Description
1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate is a synthetic compound known for its unique structural components and diverse applications in the realms of chemistry, biology, medicine, and industry. It is characterized by its piperidine carboxamide backbone, appended with benzyloxy and methoxybenzyl groups, making it an interesting subject for various research studies.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3.C2H2O4/c1-32-26-11-7-22(8-12-26)19-29-28(31)25-15-17-30(18-16-25)20-23-9-13-27(14-10-23)33-21-24-5-3-2-4-6-24;3-1(4)2(5)6/h2-14,25H,15-21H2,1H3,(H,29,31);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFCCPBADGTJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate typically involves a multi-step organic synthesis. Key steps include:
Formation of 4-(benzyloxy)benzyl chloride through the chlorination of 4-(benzyloxy)benzyl alcohol.
Synthesis of N-(4-methoxybenzyl)-4-piperidinecarboxamide through a coupling reaction between 4-methoxybenzylamine and 4-piperidinecarboxylic acid.
Nucleophilic substitution reaction of 4-(benzyloxy)benzyl chloride with N-(4-methoxybenzyl)-4-piperidinecarboxamide to yield the desired compound.
Crystallization using oxalic acid to form the oxalate salt of the final product.
Industrial Production Methods
In industrial settings, production methods are scaled up while maintaining stringent control over reaction conditions to ensure high yield and purity. This typically involves:
Optimization of reaction temperatures and solvent conditions.
Use of continuous flow reactors for improved reaction efficiency.
Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate undergoes various reactions, including:
Oxidation: : Converts the methoxy and benzyloxy groups to corresponding carbonyl compounds.
Reduction: : Hydrogenation can reduce the benzyloxy group to benzyl alcohol.
Substitution: : Halogenation or nitration can introduce new functional groups into the benzyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed are determined by the reaction type:
Oxidation: Formation of benzaldehyde and methoxybenzaldehyde.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of halogen or nitro groups on the benzyl rings.
Scientific Research Applications
1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate has a plethora of applications in research:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Its derivatives are studied for potential use as enzyme inhibitors.
Medicine: : Investigated for its potential role in pharmaceuticals, particularly as a lead compound in drug design.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate exerts its effects is primarily through:
Molecular Targets: : Interaction with enzymes or receptors involved in metabolic pathways.
Pathways: : Alteration of signal transduction pathways, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Uniqueness
1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate stands out due to its dual benzyl substituents with varied functional groups, offering unique reactivity and broader applicability compared to its simpler counterparts.
And there you have it—a detailed overview of this fascinating compound. Is there anything more you'd like to explore or delve into?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
